molecular formula C16H11FN2O B12153606 2-Naphthol, 1-(p-fluorophenylazo)- CAS No. 1960-13-0

2-Naphthol, 1-(p-fluorophenylazo)-

Cat. No.: B12153606
CAS No.: 1960-13-0
M. Wt: 266.27 g/mol
InChI Key: IVVQQRFRRJBPRA-UHFFFAOYSA-N
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Description

2-Naphthol, 1-(p-fluorophenylazo)- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound features a naphthol group (a hydroxyl group attached to a naphthalene ring) and a p-fluorophenyl group connected via an azo linkage. It is commonly used in dye chemistry due to its vibrant color properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthol, 1-(p-fluorophenylazo)- typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:

    Diazotization: Aniline derivatives, such as p-fluoroaniline, are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with 2-naphthol in an alkaline medium to form the azo compound.

The reaction conditions generally involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at a slightly alkaline pH to facilitate the formation of the azo bond.

Industrial Production Methods

In an industrial setting, the production of 2-Naphthol, 1-(p-fluorophenylazo)- follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Naphthol, 1-(p-fluorophenylazo)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Naphthol, 1-(p-fluorophenylazo)- has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of various organic compounds.

    Biology: Employed in staining techniques for microscopy and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.

Mechanism of Action

The mechanism of action of 2-Naphthol, 1-(p-fluorophenylazo)- largely depends on its application. In dye chemistry, the compound’s vibrant color arises from the extended conjugation and electron delocalization within the azo linkage. In biological systems, its activity may involve interactions with cellular components, leading to changes in cell function or viability.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol, 1-(p-chlorophenylazo)-: Similar structure but with a chlorine atom instead of fluorine.

    2-Naphthol, 1-(p-bromophenylazo)-: Contains a bromine atom in place of fluorine.

    2-Naphthol, 1-(p-methylphenylazo)-: Features a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-Naphthol, 1-(p-fluorophenylazo)- imparts unique properties such as increased stability and specific electronic effects that can influence its reactivity and interactions. This makes it distinct from its halogenated or alkylated counterparts.

Properties

CAS No.

1960-13-0

Molecular Formula

C16H11FN2O

Molecular Weight

266.27 g/mol

IUPAC Name

1-[(4-fluorophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C16H11FN2O/c17-12-6-8-13(9-7-12)18-19-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,20H

InChI Key

IVVQQRFRRJBPRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)F)O

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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